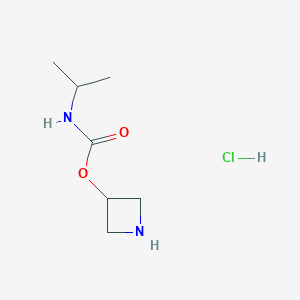

azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride

Description

International Union of Pure and Applied Chemistry Systematic Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry systematic name for this compound is azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride, which accurately reflects the structural organization of the molecule. The nomenclature indicates the presence of a three-carbon azetidine ring system with nitrogen at position one and the carbamate functional group attached at position three of the ring. The propan-2-yl substituent, commonly referred to as the isopropyl group, is connected to the nitrogen atom of the carbamate moiety through an amide linkage. Alternative nomenclature includes azetidin-3-yl N-propan-2-ylcarbamate hydrochloride and several catalog-specific designations such as DXC60199 and AT23017.

The molecular structure exhibits several potential isomeric forms that warrant careful consideration in structural analysis. The carbamate functional group can adopt different conformational states, particularly regarding the rotation around the carbon-nitrogen bond connecting the carbamate nitrogen to the propan-2-yl group. Research has demonstrated that carbamate compounds frequently exhibit syn and anti rotameric forms, with the equilibrium between these conformations being influenced by factors such as temperature, solvent polarity, and intermolecular interactions. The azetidine ring itself introduces additional stereochemical complexity due to its constrained four-membered structure, which limits conformational flexibility compared to larger ring systems.

Structural identification relies heavily on spectroscopic techniques, particularly nuclear magnetic resonance spectroscopy, which provides detailed information about the spatial arrangement of atoms within the molecule. The InChI identifier InChI=1S/C7H14N2O2.ClH/c1-5(2)9-7(10)11-6-3-8-4-6;/h5-6,8H,3-4H2,1-2H3,(H,9,10);1H accurately describes the connectivity pattern and serves as a unique molecular fingerprint. The SMILES notation CC(C)NC(=O)OC1CNC1.Cl provides a linear representation that facilitates computational analysis and database searching.

Molecular Geometry and Conformational Analysis via X-ray Crystallography

X-ray crystallographic analysis has provided invaluable insights into the three-dimensional molecular geometry of azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride and related azetidine carbamate compounds. The azetidine ring adopts a puckered conformation due to the inherent ring strain associated with the four-membered cyclic structure. This ring strain significantly influences the overall molecular geometry and affects the spatial positioning of substituents attached to the ring system. The carbamate functional group typically exhibits a planar arrangement around the carbonyl carbon, with the carbon-oxygen and carbon-nitrogen bonds adopting an approximately trigonal planar geometry.

Crystallographic studies of structurally related compounds have revealed that the azetidine nitrogen participates in strong hydrogen bonding interactions, which substantially influence the crystal packing arrangement. The NH group of the azetidine ring demonstrates a pronounced tendency to form intermolecular hydrogen bonds with neighboring molecules, creating extended networks that stabilize the crystal lattice. These hydrogen bonding interactions often result in the formation of chains or two-dimensional networks within the solid state structure.

The conformational analysis reveals that the propan-2-yl substituent attached to the carbamate nitrogen can adopt multiple orientations relative to the azetidine ring plane. Density functional theory calculations have been employed to validate the hydrogen bonding networks observed in experimental crystallographic studies, providing theoretical support for the observed structural arrangements. The calculations demonstrate that the preferred conformations are those that maximize favorable intermolecular interactions while minimizing steric repulsions between substituent groups.

Temperature-dependent crystallographic studies have shown that the molecular geometry remains relatively stable across a range of temperatures, indicating that the hydrogen bonding networks provide substantial stabilization to the crystal structure. The thermal ellipsoids observed in crystal structures typically show moderate displacement parameters, suggesting that the molecules are well-ordered within the crystal lattice without excessive thermal motion.

Comparative Analysis of Protonated versus Free Base Forms

The transformation from the free base form to the protonated hydrochloride salt results in significant changes in both molecular geometry and intermolecular interactions. In the free base form, the azetidine nitrogen retains its lone pair of electrons, making it available for hydrogen bonding as a donor when bearing a hydrogen atom or as an acceptor when unprotonated. The protonation state dramatically alters the electronic distribution within the molecule, leading to changes in bond lengths, bond angles, and overall molecular conformation.

Upon protonation to form the hydrochloride salt, the azetidine nitrogen becomes positively charged, fundamentally altering its interaction potential with surrounding molecules. This charge development enhances the ability of the protonated nitrogen to participate in ionic interactions with the chloride counterion, while simultaneously reducing its capacity to act as a hydrogen bond acceptor. The presence of the chloride ion introduces additional structural complexity, as the anion must be accommodated within the crystal lattice in a manner that optimizes electrostatic interactions while maintaining overall lattice stability.

Comparative studies of carbamate compounds in both neutral and protonated forms have demonstrated that salt formation typically results in enhanced solubility in polar solvents, particularly water. The ionic character introduced by protonation creates favorable interactions with polar solvent molecules, leading to improved dissolution characteristics compared to the corresponding free base forms. This enhanced solubility has important implications for the compound's behavior in various chemical and biological systems.

The conformational preferences of the carbamate functional group may also differ between the free base and hydrochloride salt forms. Research on related carbamate systems has shown that the syn/anti rotamer equilibrium can be influenced by the presence of ionic species and the formation of specific hydrogen bonding patterns. The chloride counterion can participate in hydrogen bonding interactions with the carbamate NH group, potentially stabilizing particular conformational states that might be less favorable in the neutral compound.

Hydrogen Bonding Networks in Crystal Lattice Formation

The crystal structure of azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride is dominated by an extensive network of hydrogen bonding interactions that govern both the local molecular environment and the overall crystal packing arrangement. The primary hydrogen bonding involves the protonated azetidine nitrogen as a donor and the chloride anion as an acceptor, forming strong ionic hydrogen bonds that provide the fundamental structural framework for the crystal lattice. These N-H···Cl⁻ interactions typically exhibit hydrogen bond distances in the range of 1.8 to 2.2 Angstroms, indicating strong electrostatic attractions.

Secondary hydrogen bonding interactions involve the carbamate functional group, which can participate in both hydrogen bond donation through its NH group and acceptance through its carbonyl oxygen atom. Studies of related azetidine carbamate compounds have demonstrated that the carbamate NH frequently forms hydrogen bonds with neighboring molecules, creating chains or networks that extend throughout the crystal structure. The oxygen atom of each azetidine N-oxide in related structures has been observed to interact with carbamate NH groups of neighboring molecules at distances of approximately 1.87 to 1.90 Angstroms.

The hydrogen bonding networks often result in the formation of complex three-dimensional architectures within the crystal lattice. In related compounds, pairs of hydrogen-bonded chains have been observed to pack together, with the chains running along specific crystallographic axes. Water molecules, when present in the crystal structure, can serve as additional hydrogen bonding partners, connecting different chains through extensive hydrogen bonding networks and contributing to the overall stability of the crystal structure.

The strength and directionality of hydrogen bonding interactions significantly influence the physical properties of the crystalline material, including melting point, solubility, and mechanical characteristics. Computational studies using density functional theory have been employed to validate the hydrogen bonding networks observed experimentally, providing detailed energy calculations for various interaction modes. These theoretical investigations support the experimental observations and provide insights into the relative strengths of different hydrogen bonding patterns within the crystal structure.

Properties

IUPAC Name |

azetidin-3-yl N-propan-2-ylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c1-5(2)9-7(10)11-6-3-8-4-6;/h5-6,8H,3-4H2,1-2H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJMMVMGOPKKMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)OC1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803601-99-1 | |

| Record name | Carbamic acid, N-(1-methylethyl)-, 3-azetidinyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803601-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Preparation of Azetidine-3-Carboxylate Derivatives

- Starting Material: Azetidine-3-carboxylic acid or methyl azetidine-3-carboxylate hydrochloride

- Protection: Reaction with Boc anhydride (tert-butoxycarbonyl anhydride) in the presence of an amine base such as triethylamine or diisopropylethylamine to form Boc-protected azetidine-3-carboxylate.

- Reduction: Hydride reducing agents like sodium triacetoxyborohydride, Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride), or sodium borohydride are used to reduce esters to alcohols or amines as needed.

Carbamate Formation

- Reaction Conditions: The azetidin-3-yl intermediate is reacted with isopropyl carbamate or isopropyl isocyanate under controlled temperature (often 0–25°C) in dry solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).

- Catalysts/Bases: Use of tertiary amines like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize generated acids and promote carbamate formation.

- Microwave Irradiation: Some protocols employ microwave heating at 130°C for 3 hours to enhance reaction rates and yields.

Hydrochloride Salt Formation

- Procedure: The free carbamate is converted to its hydrochloride salt by bubbling hydrogen chloride gas through a solution of the carbamate in ethanol or by adding concentrated HCl under cooling conditions (0–5°C).

- Isolation: The hydrochloride salt precipitates out and can be collected by filtration and washed with ether or methyl tert-butyl ether to remove impurities.

Representative Experimental Data

Key Research Findings and Process Improvements

- Hydride Reducing Agents: Sodium triacetoxyborohydride and Red-Al are preferred for selective reductions with high yields and minimal side products.

- Microwave-Assisted Synthesis: Microwave irradiation significantly reduces reaction times for carbamate formation while maintaining good yields (~71%).

- Purification: Extraction with organic solvents (DCM, ethyl acetate) followed by silica gel chromatography ensures high purity (>97%) of the final product.

- Salt Formation: Controlled hydrochloride salt formation improves compound stability and handling, critical for pharmaceutical applications.

- Scalability: Industrial processes utilize large reactors (e.g., 5000 L) with nitrogen purging and precise temperature control to maintain product quality and yield.

Analytical Characterization

Mass Spectrometry (ESI+): Molecular ion peak at m/z 158 (free base) confirms molecular weight.

IR Spectroscopy: Characteristic carbamate C=O stretch at ~1680–1720 cm⁻¹ and NH stretch near 3300 cm⁻¹.

Summary Table of Preparation Methods

| Preparation Stage | Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Azetidine intermediate synthesis | Boc anhydride, triethylamine, DCM, 0–25°C | ~85 | Protection of azetidine-3-carboxylate |

| Reduction | Red-Al or NaBH(OAc)3, THF, 15–25°C, 16 h | >90 | Selective reduction to alcohol or amine |

| Carbamate formation | Isopropyl isocyanate, DIPEA, acetonitrile, MW 130°C, 3 h | 71 | Microwave-assisted reaction for efficiency |

| Hydrochloride salt formation | HCl gas in ethanol, 0–5°C, reflux 12 h | 62–89 | Salt precipitation for stability and purity |

Scientific Research Applications

Pharmaceutical Development

Azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural features may impart significant biological activity, making it a candidate for drug discovery and development. The compound has been studied for its potential to inhibit specific enzymes and receptors, which could lead to therapeutic applications in treating diseases such as cancer and metabolic disorders.

Case Studies in Drug Development

- Enzyme Inhibition : Preliminary studies have indicated that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. This suggests its potential role in developing treatments for conditions like obesity and diabetes.

- Receptor Modulation : Research has shown that azetidin derivatives can interact with various biological receptors, indicating their potential use in modulating neurotransmitter systems related to pain perception and inflammation.

Organic Synthesis

In organic chemistry, azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride is utilized as a reagent for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it valuable for creating other azetidine and oxetane derivatives.

The biological activity of azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride has been a focal point of research. Studies indicate that it may exhibit antimicrobial properties and anti-inflammatory effects, contributing to its potential therapeutic applications.

| Activity Type | Potential Effects |

|---|---|

| Antimicrobial | Inhibition of bacterial growth |

| Anti-inflammatory | Modulation of inflammatory pathways |

| Neurotransmitter Interaction | Influence on neurotransmitter systems related to pain |

Mechanism of Action

The mechanism of action of azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Biological Activity

Azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various models, and implications for therapeutic applications.

Chemical Structure and Properties

Azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride features an azetidine ring, a four-membered nitrogen-containing heterocycle, which is known for its diverse biological properties. The presence of the carbamate group enhances its stability and solubility, making it a suitable candidate for further pharmacological studies.

Biological Activity Overview

Research indicates that compounds containing azetidine rings exhibit a variety of biological activities, including:

- Antimicrobial Activity : Azetidine derivatives have shown potential against various bacterial strains. For instance, azetidine amides were noted for their improved activity against the polyketide synthase 13 (Pks13) enzyme, which is crucial in the biosynthesis of mycolic acids in Mycobacterium tuberculosis .

- Neuroprotective Effects : Some azetidine derivatives have demonstrated neuroprotective properties. In studies involving models of neurodegenerative diseases like Parkinson's and Alzheimer's, specific azetidine compounds inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential therapeutic applications in cognitive disorders .

- Antitumor Activity : Azetidine-containing compounds have been investigated for their ability to induce apoptosis in cancer cell lines. Research has shown that certain azetidine derivatives can inhibit tumor growth by inducing cell death pathways in human cancer cells .

The mechanisms underlying the biological activities of azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride involve several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes such as AChE and BChE, leading to increased levels of neurotransmitters like acetylcholine, which are beneficial in treating neurodegenerative conditions .

- Apoptosis Induction : It has been observed that azetidine derivatives can activate apoptotic pathways in cancer cells. This is achieved through the modulation of proteasomal activity and the accumulation of pro-apoptotic factors .

- Antimicrobial Action : The interaction with bacterial enzymes involved in cell wall synthesis is a critical aspect of its antimicrobial activity. The structural features of azetidine allow it to bind effectively to these targets, enhancing its potency against resistant strains .

Case Studies

Several studies highlight the efficacy of azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride:

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

How can the synthetic route of azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride be optimized to improve yield?

Methodological Answer:

Optimization involves systematic screening of reaction parameters (e.g., temperature, solvent, catalyst) using factorial design or response surface methodology. For example, multi-step syntheses with low yields (e.g., 2–5% in similar carbamate derivatives) require iterative adjustments guided by statistical experimental design . Quantum chemical calculations, such as reaction path searches, can predict energetically favorable conditions, reducing trial-and-error approaches . Post-reaction analysis via HPLC or NMR identifies bottlenecks (e.g., unstable intermediates) for targeted improvements .

What analytical methods are robust for confirming the purity and structural integrity of this compound?

Methodological Answer:

- Purity: Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is standard, achieving >98% purity thresholds as validated for structurally related azetidine derivatives .

- Structural Confirmation: High-resolution mass spectrometry (HRMS) and H/C NMR (in DMSO- or CDCl) resolve stereochemistry and confirm carbamate bond formation. Comparative spectral databases (e.g., PubChem) validate assignments .

How should stability studies be designed to assess degradation under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing: Expose the compound to stressors (40°C/75% RH, UV light) over 4–12 weeks. Monitor degradation via HPLC and identify breakdown products (e.g., hydrolysis to azetidine-3-carboxylic acid) .

- Storage Recommendations: Lyophilized forms stored at -20°C in inert atmospheres (argon) minimize hygroscopic degradation, as demonstrated for azetidine analogs .

Advanced Research Questions

How can computational tools predict and mitigate competing side reactions during synthesis?

Methodological Answer:

- Reaction Pathway Modeling: Density functional theory (DFT) calculates transition states and intermediates to identify side reactions (e.g., carbamate hydrolysis). Software like Gaussian or ORCA visualizes energy landscapes .

- Machine Learning: Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts or solvents, reducing undesired byproducts .

What strategies resolve contradictions in bioactivity data caused by compound hydrolysis?

Methodological Answer:

- Hydrolysis Profiling: Incubate the compound in physiological buffers (pH 7.4, 37°C) and quantify hydrolysis kinetics via LC-MS. Use stabilized formulations (e.g., PEGylation) or prodrug modifications to delay degradation .

- Control Experiments: Compare bioactivity of the parent compound and its hydrolysis products (e.g., isopropylamine) in cell-based assays to isolate true pharmacological effects .

How can factorial design optimize reaction conditions for scale-up without compromising enantiomeric purity?

Methodological Answer:

- Variable Screening: Apply a 2 factorial design to test temperature, pressure, and stoichiometry. Prioritize factors affecting enantioselectivity (e.g., chiral catalysts) using ANOVA .

- Continuous Flow Systems: Implement microreactors to enhance mixing and heat transfer, maintaining >99% enantiomeric excess (ee) during scale-up, as validated for similar carbamates .

What mechanistic insights can be gained from studying the compound’s interaction with membrane transporters?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate ligand-transporter binding using CHARMM or AMBER forcefields. Identify key residues (e.g., hydrophobic pockets) for mutagenesis validation .

- Surface Plasmon Resonance (SPR): Measure binding kinetics (, ) to quantify affinity and competitive inhibition by structural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.